molecular formula C10H11BrO2 B8310237 4-Bromo-3,5-dimethylphenyl acetate

4-Bromo-3,5-dimethylphenyl acetate

Cat. No.: B8310237
M. Wt: 243.10 g/mol
InChI Key: OWDYCYFEJANVCQ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 4-Bromo-3,5-dimethylphenyl acetate (CAS: 127766-76-1) is an aromatic ester characterized by a bromine atom at the para position and methyl groups at the 3- and 5-positions of the phenyl ring, with an acetyloxy functional group. Its synthesis typically involves the acetylation of 4-bromo-3,5-dimethylphenol using acetic anhydride (Ac₂O) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) under controlled conditions . This method ensures high regioselectivity and purity.

Applications
The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis. For example, brominated aromatic esters are pivotal in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to construct complex molecules .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(4-bromo-3,5-dimethylphenyl) acetate

InChI

InChI=1S/C10H11BrO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,1-3H3

InChI Key

OWDYCYFEJANVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity: Bromine vs. Chlorine: The bromine atom in this compound enhances its reactivity in cross-coupling reactions compared to the chloro analog (4-chloro-2,5-dimethylphenyl acetate) due to better leaving-group ability . Methoxy and Hydroxy Groups: The presence of electron-donating groups (e.g., OCH₃, OH) in 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone reduces electrophilicity, limiting its utility in metal-catalyzed reactions but making it suitable for photochromic applications .

Steric and Electronic Influences: The ethyl acetate moiety in ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate introduces steric hindrance, altering binding interactions in biological systems compared to simpler aryl acetates . 2C-B’s phenethylamine backbone and methoxy groups enable serotonin receptor agonism, a property absent in non-amine derivatives like this compound .

Environmental and Industrial Considerations :

  • Palladium-catalyzed syntheses of brominated aryl esters (e.g., this compound) often require expensive ligands (e.g., tri-O-methylphenylphosphine) and generate toxic byproducts, raising sustainability concerns .

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